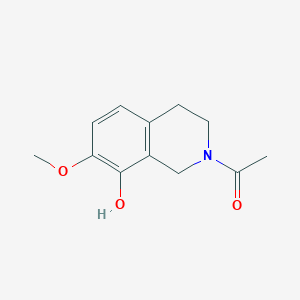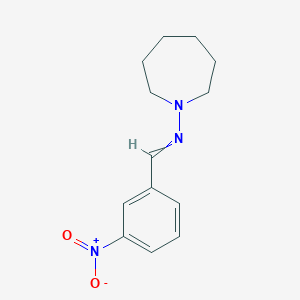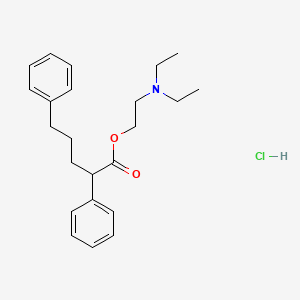
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride typically involves the esterification of 2,5-diphenylvaleric acid with 2-diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is extensively used in scientific research due to its ability to inhibit cytochrome P450 enzymes. Some of its applications include:
Chemistry: Used as a tool to study enzyme inhibition and drug metabolism.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential to modulate drug metabolism and reduce drug-drug interactions.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug safety and efficacy.
Mécanisme D'action
The primary mechanism of action of 2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride involves the inhibition of cytochrome P450 enzymes. It binds to the active site of these enzymes, preventing the metabolism of substrates. This inhibition can lead to increased plasma concentrations of drugs and other compounds metabolized by cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenylpropylethanol (SKF-Alcohol): A derivative that lacks the ethylamine moiety and is a selective inhibitor of CYP2C9.
2,2-Diphenylpropylacetic acid (SKF-Acid): Another derivative that selectively inhibits CYP2C9 without forming a metabolic intermediate complex.
Uniqueness
2-Diethylaminoethyl 2,5-diphenylvalerate hydrochloride is unique due to its broad-spectrum inhibition of multiple cytochrome P450 enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A. This broad inhibition profile makes it a valuable tool in drug metabolism studies .
Propriétés
Numéro CAS |
35047-67-7 |
|---|---|
Formule moléculaire |
C23H32ClNO2 |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2,5-diphenylpentanoate;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-3-24(4-2)18-19-26-23(25)22(21-15-9-6-10-16-21)17-11-14-20-12-7-5-8-13-20;/h5-10,12-13,15-16,22H,3-4,11,14,17-19H2,1-2H3;1H |
Clé InChI |
YLMKFVHTTDHIMQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(CCCC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


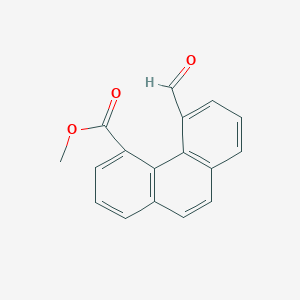
![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
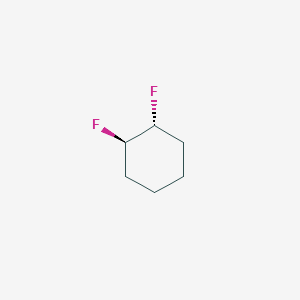
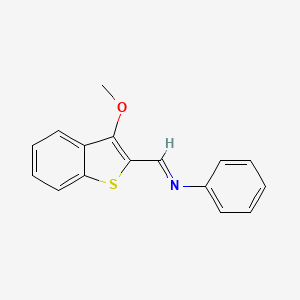
![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

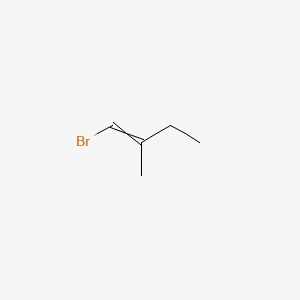
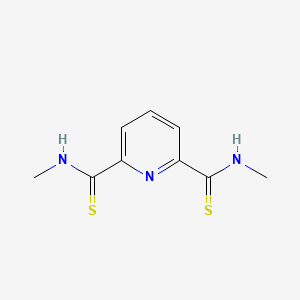
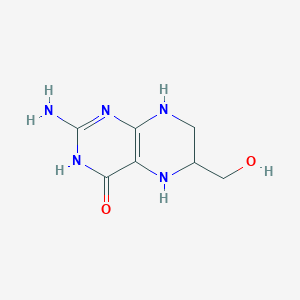
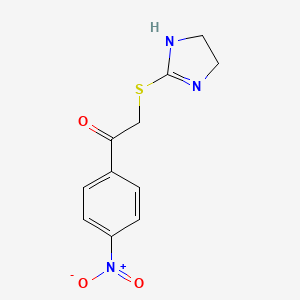
![9a-hydroxy-5a-methyl-3,9-dimethylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one](/img/structure/B14676841.png)
